methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate
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Overview
Description
Methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate is a chemical compound with the molecular formula C14H19NO4 It is known for its unique structure, which includes an amino group, an oxo group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-amino-2-oxoethoxy acetic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways. The amino and oxo groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-2-oxoethoxy)benzoate
- (2-Amino-2-oxoethoxy)acetic acid
- 4-(2-amino-2-oxoethoxy)benzoic acid
Uniqueness
Methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate is unique due to its specific structural features, including the presence of both an amino group and an oxo group on the ethoxy chain, as well as the methyl and propan-2-yl substituents on the benzoate ring
Properties
CAS No. |
53206-88-5 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-(2-amino-2-oxoethoxy)-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19NO4/c1-8(2)10-6-5-9(3)12(14(17)18-4)13(10)19-7-11(15)16/h5-6,8H,7H2,1-4H3,(H2,15,16) |
InChI Key |
OWZQEBBGYPZWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(=O)N)C(=O)OC |
Origin of Product |
United States |
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